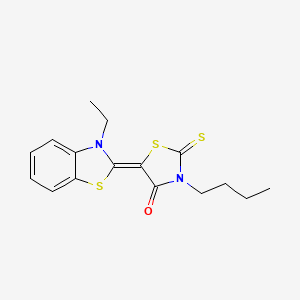

(5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC15608966

Molecular Formula: C16H18N2OS3

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N2OS3 |

|---|---|

| Molecular Weight | 350.5 g/mol |

| IUPAC Name | (5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C16H18N2OS3/c1-3-5-10-18-14(19)13(22-16(18)20)15-17(4-2)11-8-6-7-9-12(11)21-15/h6-9H,3-5,10H2,1-2H3/b15-13+ |

| Standard InChI Key | BGLQWLIDIUXVSI-FYWRMAATSA-N |

| Isomeric SMILES | CCCCN1C(=O)/C(=C\2/N(C3=CC=CC=C3S2)CC)/SC1=S |

| Canonical SMILES | CCCCN1C(=O)C(=C2N(C3=CC=CC=C3S2)CC)SC1=S |

Introduction

The compound (5E)-3-butyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives. These compounds are recognized for their heterocyclic structures and extensive pharmacological potential. Thiazolidin-4-one scaffolds are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, and antioxidant properties .

The structural complexity of this compound arises from its unique substituents:

-

Thiazolidinone core: A five-membered ring containing sulfur and nitrogen.

-

Benzothiazole moiety: A bicyclic structure that enhances biological activity.

-

Functional groups: The butyl and ethyl substituents contribute to hydrophobic interactions critical for bioactivity.

Pharmacological Potential

Thiazolidin-4-one derivatives exhibit a broad spectrum of biological activities. The specific substituents on this molecule suggest potential for the following activities:

-

Antimicrobial Activity:

-

Anticancer Activity:

-

Anti-inflammatory Activity:

-

Antioxidant Properties:

Synthesis and Characterization

The synthesis of this compound typically involves:

-

Cyclization reactions between a thiocarbonyl compound and an amine derivative.

-

Functionalization with benzothiazole-based intermediates.

Characterization techniques include:

-

Nuclear Magnetic Resonance (NMR): Confirms hydrogen and carbon environments.

-

Mass Spectrometry (MS): Verifies molecular weight.

-

Infrared Spectroscopy (IR): Detects functional groups like thioxo (-C=S) .

Biological Evaluation

Preliminary studies on related compounds indicate promising results:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume